[4-(3,4-Dichlorophenyl)piperazin-1-yl](2-fluoropyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a dichlorophenyl group and a fluoropyridinyl methanone moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by the introduction of the 2-fluoropyridin-3-ylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridinyl moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, H₂O₂
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: NaOMe, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
Biologically, this compound may be studied for its potential interactions with various biological targets, including enzymes and receptors. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicine, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone could be investigated for its therapeutic potential. Research may focus on its efficacy and safety in treating specific conditions, such as neurological disorders or cancers.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Properties
CAS No. |
921230-69-5 |
---|---|
Molecular Formula |
C16H14Cl2FN3O |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(2-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C16H14Cl2FN3O/c17-13-4-3-11(10-14(13)18)21-6-8-22(9-7-21)16(23)12-2-1-5-20-15(12)19/h1-5,10H,6-9H2 |
InChI Key |
NWRSSUTYONPARX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=C(N=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.